Product packaging for Cetirizine(Cat. No.:CAS No. 1133210-23-7)

Cetirizine

Cat. No.: B602603
CAS No.: 1133210-23-7
M. Wt: 461.82
Attention: For research use only. Not for human or veterinary use.
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Description

Cetirizine is a second-generation, piperazine-class histamine H1-receptor antagonist widely utilized in pharmacological and biochemical research . Its primary research value lies in its high selectivity for peripheral H1 receptors, which allows scientists to selectively block histamine-mediated pathways in in vitro studies with minimal interference from interactions with other receptors like muscarinic, serotoninergic, or adrenergic receptors . This makes it an essential tool for investigating the fundamental mechanisms of allergic reactions, including histamine-induced smooth muscle contraction and increased vascular permeability . Beyond its core antihistaminic activity, this compound exhibits significant anti-inflammatory and anti-allergic properties that are valuable for research . Studies have shown it can inhibit the recruitment of inflammatory cells, particularly eosinophils, and suppress the expression of adhesion molecules such as VCAM-1, providing a model compound for studying late-phase allergic responses and chronic inflammation . From a physicochemical standpoint, this compound (IUPAC name: (±)-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid) is a solid with a molecular weight of 388.89 g·mol⁻¹ and a melting point of 110-115°C . Its zwitterionic nature contributes to its low volume of distribution and high bioavailability, which are key points of investigation in pharmacokinetic research . A key advantage for laboratory use is that this compound undergoes minimal hepatic metabolism, not relying on the cytochrome P450 system, which reduces the potential for metabolic drug-interactions in research models . This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25ClN2O3.2HCl B602603 Cetirizine CAS No. 1133210-23-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid
Source PubChem
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InChI

InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)
Source PubChem
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InChI Key

ZKLPARSLTMPFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3
Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

83881-52-1 (di-hydrochloride)
Record name Cetirizine [INN:BAN]
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DSSTOX Substance ID

DTXSID4022787
Record name Cetirizine
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Molecular Weight

388.9 g/mol
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Physical Description

Solid
Record name Cetirizine
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Color/Form

Crystals from ethanol

CAS No.

83881-51-0
Record name Cetirizine
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Record name Cetirizine [INN:BAN]
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Record name Cetirizine
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Record name 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid
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Melting Point

110-115°C, 110-115 °C, 112.5 °C
Record name Cetirizine
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Record name Cetirizine
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Pharmacological Profile of Cetirizine

Mechanism of Action: Selective H1-Receptor Antagonism

Cetirizine (B192768) functions as a highly selective antagonist of the histamine (B1213489) H1 receptor. wikipedia.org Its primary role is to block the action of histamine, a key mediator in allergic reactions, thereby alleviating symptoms such as itching, swelling, and rhinorrhea. biomedpharmajournal.org

Molecular Basis of H1-Receptor Binding and Selectivity

This compound, which exists almost exclusively as a zwitterion at physiological pH, demonstrates a high affinity for H1 receptors. ucl.ac.beacs.org The binding affinity (Ki) of this compound for the H1 receptor is approximately 6 nM. wikipedia.orgucl.ac.be The molecule contains two enantiomers: levothis compound (B1674955) (the R-enantiomer) and dextrothis compound (the S-enantiomer). wikipedia.orgnih.gov Levothis compound is the more active form, with a Ki of 3 nM, while dextrothis compound has a Ki of 100 nM. wikipedia.orgucl.ac.be

The high selectivity of this compound for the H1 receptor is a key feature. It has a 600-fold or greater selectivity for the H1 receptor compared to a wide variety of other receptors. wikipedia.orgucl.ac.be The interaction between this compound and the H1 receptor is influenced by specific amino acid residues. Ligand-receptor docking simulations suggest that the carboxylic group of levothis compound forms a salt bridge with the Lys191 residue in the fifth transmembrane domain of the human histamine H1 receptor. nih.gov This interaction, along with others, contributes to the slow dissociation of levothis compound from the H1 receptor, with a half-time of 142 minutes, which may lead to it acting as a pseudo-irreversible antagonist in functional studies. ucl.ac.beresearchgate.net

The thermodynamic properties of binding differ between the enantiomers. Levothis compound's binding to H1 receptors is driven by both enthalpy (electrostatic forces) and entropy (hydrophobic forces), while dextrothis compound's binding is predominantly enthalpy-dependent. nih.gov This difference in binding forces likely contributes to the higher affinity and slower dissociation rate of levothis compound. nih.gov

Competitive Antagonism with Histamine at Peripheral H1 Receptors

This compound acts as a competitive antagonist to histamine at peripheral H1 receptors. nih.gov This means it binds to the same receptors as histamine, preventing histamine from exerting its effects. While binding studies show a competitive interaction, in functional studies on isolated organs like the trachea, this compound and levothis compound can exhibit a mixed profile of competitive and apparently noncompetitive antagonism. ucl.ac.benih.gov This is attributed to their very slow dissociation rate from the H1 receptor, especially in tissues with a small receptor reserve. nih.gov

Insignificant Affinity for Other Receptors (e.g., Cholinergic, Serotonergic, Dopaminergic)

A defining characteristic of this compound is its high selectivity for H1 receptors, with minimal to no significant affinity for other receptor types, including cholinergic (muscarinic), serotonergic, and dopaminergic receptors. wikipedia.orglymphosign.com Studies have shown that even at concentrations as high as 10 μmol/L, this compound does not bind to these other receptors. nih.gov Specifically, it has a 20,000-fold or greater selectivity for the H1 receptor over the five muscarinic acetylcholine (B1216132) receptors, which explains its lack of anticholinergic effects. wikipedia.org This high selectivity is a major factor in the reduced side-effect profile of this compound compared to first-generation antihistamines, which often interact with these other receptors, leading to side effects like sedation. wikipedia.org

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct result of its potent and selective H1-receptor antagonism, as well as other anti-inflammatory properties.

Inhibition of Histamine-Induced Wheal and Flare Response

This compound is highly effective at inhibiting the wheal and flare response induced by histamine. researchgate.netresearchgate.net The onset of this inhibition can be observed within an hour of administration. nih.govcapes.gov.br Comparative studies have shown this compound to be more effective than some other second-generation antihistamines, such as loratadine (B1675096) and fexofenadine (B15129), in suppressing the wheal and flare reaction. researchgate.netresearchgate.netcapes.gov.br For instance, one study found that this compound produced a significant inhibition of the wheal-and-flare reaction within 40-60 minutes. researchgate.net Another study comparing multiple antihistamines found that this compound commenced its action at 1 hour and was superior to other treatments in inhibiting the wheal and flare response. capes.gov.br

The duration of this effect is also long-lasting. nih.gov The suppression of the wheal and flare response has been shown to correlate well with the occupancy of H1 receptors by the unbound drug. nih.gov

Anti-inflammatory Properties Independent of H1-Receptor Blockade

The anti-inflammatory actions of this compound include:

Inhibition of eosinophil chemotaxis : this compound has been shown to inhibit the migration of eosinophils, a type of white blood cell involved in allergic inflammation. medchemexpress.comwikipedia.org

Suppression of inflammatory mediators : It can suppress the release of various pro-inflammatory molecules. For example, it has been shown to inhibit the release of leukotriene B4 (LTB4) and to reduce the expression of VCAM-1 (Vascular Cell Adhesion Molecule-1) in patients with atopic dermatitis. wikipedia.org

Modulation of cytokine production : this compound can regulate the release of cytokines and chemokines. wikipedia.org It has been found to inhibit the production of macrophage migration inhibitory factor (MIF) and, consequently, IL-8 production in keratinocyte cell lines. researchgate.netnih.gov At higher concentrations, it can also reduce the release of GM-CSF and IL-8 from lung epithelial cells. medchemexpress.com

Suppression of the NF-κB pathway : The anti-inflammatory effects of this compound are also mediated through the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a key signaling pathway involved in inflammation. wikipedia.org

These anti-inflammatory effects have been observed at clinically relevant concentrations, both in laboratory studies and in living organisms. nih.gov

Suppression of NF-κB Pathway

This compound has demonstrated the ability to exert anti-inflammatory effects through the suppression of the nuclear factor-kappa B (NF-κB) pathway. wikipedia.orgresearchgate.net NF-κB is a critical transcription factor that plays a pivotal role in the expression of genes involved in inflammation and immune responses. researchgate.netresearchgate.net Histamine itself can activate the NF-κB pathway. researchgate.netresearchgate.net Studies have shown that this compound can down-regulate the NF-κB signaling pathway. researchgate.net This inhibitory action on NF-κB is considered a key mechanism for some of this compound's anti-inflammatory effects, as it can lead to a reduction in the production of various inflammatory mediators, including cytokines and adhesion molecules. wikipedia.orgresearchgate.net For instance, research on human epithelial cells has suggested that this compound's ability to reduce the release of Interleukin-8 (IL-8) is linked to a decreased amount of accessible DNA-binding sites for NF-κB. researchgate.net

Modulation of Cytokine and Chemokine Release

This compound actively modulates the allergic inflammatory response by regulating the release of various cytokines and chemokines. wikipedia.orgnih.gov This regulation contributes to controlling the recruitment of inflammatory cells to the site of an allergic reaction. wikipedia.org

Research has highlighted several specific effects:

Interleukin-8 (IL-8): Studies have shown that this compound can downregulate the release of the pro-inflammatory chemokine IL-8 from epithelial cells stimulated with agents like tumor necrosis factor-alpha (TNF-α). researchgate.net This effect was associated with a reduction in IL-8 mRNA steady-state levels. researchgate.net

Interleukin-4 (IL-4) and Interferon-gamma (IFN-γ): In a study involving children with allergic rhinitis, treatment with this compound led to a significant increase in IFN-γ production from peripheral blood mononuclear cells (PBMCs). turkjpediatr.org IFN-γ is a Th1 cytokine, and this increase suggests a shift in the Th1/Th2 balance toward a Th1-type response. turkjpediatr.org

Interleukin-10 (IL-10): The same study also found that this compound treatment significantly increased the production of IL-10, a regulatory cytokine known for its role in suppressing allergic immune responses and preventing tissue inflammation. turkjpediatr.org

Other Chemokines: this compound has been found to inhibit the release of chemokine ligand 5 (CCL5), also known as RANTES, from keratinocytes. d-nb.info Its active enantiomer, levothis compound, has been shown to inhibit the production of eosinophil chemoattractants like RANTES and eotaxin by suppressing their mRNA expression. iiarjournals.org

Inhibition of Eosinophil Chemotaxis

A significant anti-inflammatory property of this compound is its ability to inhibit eosinophil chemotaxis, which is the migration of eosinophils to a site of inflammation. wikipedia.orgd-nb.infojst.go.jp This effect has been observed both in vitro and in vivo and is considered a key part of its therapeutic action in allergic diseases. jst.go.jpnih.gov

Key findings from research include:

this compound significantly inhibits the migration of eosinophils in response to various potent chemoattractants, including platelet-activating factor (PAF) and N-formyl-methionyl-leucyl-phenylalanine (FMLP). nih.govtaylorandfrancis.comkarger.com

The inhibitory effect occurs at concentrations that are achievable with clinical dosing. jst.go.jpresearchgate.net

This inhibition is not due to a cytotoxic effect on the eosinophils. karger.com

Studies comparing this compound to other antihistamines, such as dexchlorpheniramine, have shown this compound to be significantly more effective at inhibiting eosinophil chemotaxis. taylorandfrancis.comkarger.com

In addition to inhibiting migration, this compound has also been shown to inhibit the late-phase recruitment of eosinophils to sites of cutaneous antigen challenge. fda.govdrugs.com

Mast Cell Stabilization Mechanisms

Beyond its primary function as a histamine H1 receptor antagonist, this compound possesses mast cell stabilizing properties. pediatriconcall.comresearchgate.net Mast cell stabilizers work by preventing the degranulation of mast cells, which inhibits the release of histamine and other inflammatory mediators that trigger allergic reactions. nih.govtandfonline.com While some medications are dual-acting antihistamines and mast cell stabilizers, this compound is primarily an antihistamine that also demonstrates these stabilizing effects. msdvetmanual.comhealth.mil

Reduction of Mast Cell Degranulation

In vitro studies provide evidence that this compound can inhibit the degranulation of mast cells. One study using rat peritoneal mast cells found that this compound, at relatively high concentrations (100 μM and 1 mM), significantly reduced the number of degranulating mast cells. researchgate.netnih.gov At a concentration of 1 mM, this compound almost completely suppressed mast cell degranulation and inhibited the process of exocytosis. researchgate.netnih.gov This research suggested that this compound's mast cell-stabilizing property could be related to its ability to counteract the deformation of the plasma membrane that occurs during degranulation. jst.go.jpresearchgate.net However, it is worth noting that another study using microdialysis in human skin did not find an inhibitory effect on the release of early mediators like histamine and tryptase, suggesting that in this in vivo model, this compound acted as a potent H1-receptor antagonist without affecting mast cell activation. nih.gov

Impact on Tryptase-Positive Mast Cell Expression

Tryptase is a protease released almost exclusively from mast cells upon activation, making it a specific marker for mast cell involvement in inflammatory processes. researchgate.netnih.gov Studies have shown that this compound can reduce the number of tryptase-positive mast cells in inflamed tissues.

A double-blind, placebo-controlled study in patients with psoriasis found that treatment with this compound resulted in a significant decrease in the number of tryptase-positive mast cells in psoriatic lesions. researchgate.netnih.gov Before treatment, the mean number of these cells was 40.8 per field, which dropped to 21.6 after 15 days of this compound treatment. nih.gov In contrast, the placebo group showed no significant change. nih.gov

Similarly, a study on patients with perennial allergic rhinitis found that their baseline serum tryptase levels were significantly higher than those of healthy controls. researchgate.netnih.gov After treatment with this compound, the serum tryptase levels decreased significantly, from a mean of 6.1 µg/L to 4.4 µg/L, indicating reduced mast cell activation. researchgate.netnih.gov

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption, high plasma protein binding, limited metabolism, and primarily renal excretion. fda.govnih.gov

Distribution: this compound is highly bound to plasma proteins, with a mean binding of 93% to 96%. fda.govwikipedia.org This binding is independent of concentration within the therapeutic range. fda.govdrugs.com The volume of distribution is estimated to be between 0.3 and 0.45 L/kg. wikipedia.org Despite being a second-generation antihistamine, this compound does cross the blood-brain barrier to a slight degree, which is dose-dependent. wikipedia.org

Metabolism: this compound undergoes limited metabolism in the body. fda.govwikipedia.org A small portion is metabolized via oxidative O-dealkylation to a metabolite with negligible antihistaminic activity. fda.govdrugs.com This metabolism is not mediated by the cytochrome P450 system. wikipedia.org Mass balance studies indicate a low degree of first-pass metabolism. fda.govdrugs.com

Elimination: The primary route of elimination for this compound is through the kidneys. drugbank.com Approximately 70% to 85% of an administered dose is recovered in the urine, with about 60% of that being unchanged drug. fda.govwikipedia.org Around 10% to 13% is excreted in the feces. fda.govwikipedia.org The mean elimination half-life in healthy adults is approximately 8.3 hours. fda.govdrugs.com This half-life can be prolonged in individuals with renal impairment (up to 20 hours) or hepatic impairment (up to 14 hours). wikipedia.org

Pharmacokinetic Parameters of this compound

Parameter Value Source(s)
Bioavailability >70% wikipedia.org
Tmax (Time to Peak) ~1.0 hour fda.govnih.gov
Effect of Food Delays Tmax by 1.7 hrs, decreases Cmax by 23% fda.gov
Protein Binding 93-96% fda.govwikipedia.org
Metabolism Limited, non-cytochrome P450 mediated fda.govwikipedia.org
Elimination Half-Life 8.3 hours (mean, healthy adults) fda.govdrugs.com
Excretion 70-85% in urine (60% as unchanged drug), 10-13% in feces fda.govwikipedia.org

Absorption Characteristics

This compound is known for its rapid and extensive absorption following oral administration. nih.gov

Following oral administration in tablet or syrup form, this compound is quickly absorbed, with an oral bioavailability of at least 70%. wikipedia.org Peak plasma concentrations (Tmax) are typically reached in approximately one hour in adults. nih.govfda.gov Studies have shown that after a single 10 mg dose, the peak plasma concentration (Cmax) is around 257 ng/mL, and for a 20 mg dose, it is 580 ng/mL. wikipedia.org When healthy volunteers were given multiple 10 mg doses of this compound daily for 10 days, a mean peak plasma concentration (Cmax) of 311 ng/mL was observed. fda.govdrugbank.com The bioavailability of this compound is similar whether it is administered as a tablet or syrup. fda.govdrugbank.com

Pharmacokinetic Parameter Value
Oral Bioavailability≥ 70% wikipedia.org
Tmax (Adults)~ 1 hour nih.govfda.gov
Cmax (10 mg single dose)257 ng/mL wikipedia.org
Cmax (20 mg single dose)580 ng/mL wikipedia.org
Cmax (10 mg multiple doses)311 ng/mL fda.govdrugbank.com
Oral Bioavailability and Peak Plasma Concentration Time (Tmax)

Distribution

Once absorbed, this compound distributes throughout the body, but its distribution is not uniform.

This compound is highly bound to plasma proteins, with a mean binding of 93%. nih.govdrugbank.com This binding is independent of the drug's concentration within the therapeutic range of 25-1000 ng/mL. fda.gov The primary protein that this compound binds to is albumin. nih.govnih.gov

The apparent volume of distribution for this compound is relatively low, estimated to be between 0.3 and 0.45 L/kg. wikipedia.org Other sources report it as approximately 0.50 L/kg. gskstatic.com This low volume of distribution suggests a limited affinity for and distribution into lean tissues. nih.govnih.gov

Distribution Parameter Value
Plasma Protein Binding93% nih.govdrugbank.com
Apparent Volume of Distribution0.3 - 0.50 L/kg wikipedia.orggskstatic.com

A key characteristic of this compound is its limited ability to cross the blood-brain barrier. nih.govmedcentral.com This is a significant factor in its classification as a second-generation antihistamine, resulting in minimal sedation compared to first-generation antihistamines. nih.gov Studies in rats using radiolabeled this compound have shown negligible penetration into the brain. fda.govdrugbank.com The low brain uptake is attributed to its chemical properties as a zwitterion and its interaction with the P-glycoprotein efflux pump at the blood-brain barrier. nih.govaap.org While this compound does not readily cross into the central nervous system at typical doses, some studies suggest that at higher doses, there may be some evidence of sedation. researchgate.net Research comparing this compound to other antihistamines has confirmed its diminished potential to cross the blood-brain barrier. nih.gov

Apparent Volume of Distribution and Tissue Affinity

Metabolism and Biotransformation Pathways

The metabolic profile of this compound is a key feature that distinguishes it from many other antihistamines. Its limited metabolism has significant clinical implications, particularly concerning drug interactions.

This compound undergoes limited hepatic metabolism. karger.comnih.gov A significant portion of the drug is excreted from the body unchanged. karger.com Studies have shown that a low degree of first-pass metabolism occurs, meaning most of the drug that is absorbed enters the bloodstream in its original, active form. drugbank.comfda.govnih.gov This minimal metabolism in the liver suggests a lower risk of drug interactions related to the hepatic enzyme systems. medcentral.com Even in individuals with chronic liver diseases, this compound is excreted mostly unchanged. karger.comnih.gov

While metabolism is limited, a minor pathway for this compound biotransformation is through oxidative O-dealkylation. drugbank.comfda.gov This process results in the formation of a metabolite that possesses negligible antihistaminic activity. drugbank.comfda.govhres.ca The specific enzyme or enzymes responsible for this metabolic step have not been definitively identified. drugbank.comfda.govnih.gov

A crucial aspect of this compound's pharmacological profile is its lack of significant interaction with the cytochrome P450 (CYP450) enzyme system. wikipedia.orgjiaci.org This system is responsible for the metabolism of a vast number of drugs, and interactions at this level are a common source of adverse drug events. Since this compound is not extensively metabolized by CYP450 enzymes, it does not significantly interact with drugs that inhibit or induce these enzymes. wikipedia.orgjiaci.orgnih.gov Pharmacokinetic studies involving co-administration of this compound with known CYP450 inhibitors like ketoconazole (B1673606) and erythromycin (B1671065) have shown no clinically significant interactions. fda.govmedcentral.com

Oxidative O-Dealkylation and Metabolite Activity

Elimination and Excretion Dynamics

The elimination of this compound from the body is primarily a renal process, with the drug's half-life varying across different patient populations.

The primary route of elimination for this compound is through the kidneys. drugbank.comnih.gov A substantial portion of an administered dose, approximately 70% to 85%, is excreted in the urine, with about 10% to 13% eliminated in the feces. drugbank.comwikipedia.org A significant amount of the drug recovered in the urine, around two-thirds, is the unchanged parent compound. medicines.org.uk This indicates that renal excretion is the main mechanism for clearing this compound from the body. drugbank.comwikipedia.org

The elimination half-life of this compound, which is the time it takes for the concentration of the drug in the plasma to reduce by half, varies depending on the patient population. In healthy adults, the mean elimination half-life is approximately 8.3 hours. drugbank.comfda.govwikipedia.org

However, this can change in different groups:

Elderly: In geriatric individuals (mean age 77), the half-life can be prolonged by about 50% to around 12 hours, which is often related to a decrease in renal function. fda.govwikipedia.orgmedicines.org.uk

Pediatric: Children tend to eliminate this compound more quickly than adults. The half-life is approximately 6 hours in children aged 6-12 years, 5 hours in those 2-6 years, and further reduced to 3.1 hours in infants and toddlers aged 6 to 24 months. medicines.org.uk

Renal Impairment: Patients with moderate renal impairment experience a 3-fold increase in half-life. medicines.org.uk In those with end-stage renal disease requiring hemodialysis, the half-life can increase to approximately 20 hours. wikipedia.org

Hepatic Impairment: Individuals with chronic liver disease may have a 50% increase in the elimination half-life, extending it to about 14 hours. wikipedia.orgmedicines.org.uk

Interactive Data Table: Elimination Half-Life of this compound in Different Populations

PopulationMean Elimination Half-Life (Hours)
Healthy Adults8.3
Elderly~12
Children (6-12 years)~6
Children (2-6 years)~5
Infants (6-24 months)3.1
Moderate Renal Impairment~20 (3-fold increase)
Hepatic Impairment~14
Clearance Rate

The clearance of this compound, a measure of the body's ability to eliminate the drug, is a critical aspect of its pharmacokinetic profile. In healthy adult volunteers, the apparent total body clearance for this compound is approximately 53 mL/min. drugs.com The primary route of elimination is through the kidneys, with about two-thirds of an administered dose being excreted unchanged in the urine. hres.ca

The clearance rate of this compound is significantly influenced by renal function. In individuals with impaired kidney function, the clearance of this compound is reduced. Studies have shown that patients with moderate renal impairment experience a 70% decrease in clearance and a corresponding three-fold increase in elimination half-life compared to healthy volunteers. medicines.org.ukmedsafe.govt.nzgskstatic.com Similarly, patients on hemodialysis also exhibit a 70% decrease in clearance and a three-fold increase in half-life. medicines.org.ukmedsafe.govt.nzgskstatic.comhpra.ie It is noteworthy that this compound is not effectively removed by hemodialysis. medicines.org.ukgskstatic.com

Age also plays a role in the clearance of this compound. In elderly individuals, a single 10 mg oral dose resulted in a 40% lower apparent total body clearance and a 50% longer elimination half-life compared to younger adult subjects. medicines.org.ukgskstatic.com This decrease in clearance in the elderly is often related to a decline in renal function. medicines.org.ukgskstatic.com

In pediatric populations, the weight-normalized apparent total body clearance of this compound is notably higher than in adults, leading to a shorter elimination half-life. drugs.com For instance, in children aged 7 to 12 years, the clearance is 33% greater and the half-life is 33% shorter than in adults. This difference is even more pronounced in younger children. In those aged 2 to 5 years, the weight-normalized clearance is 81% to 111% greater, and the half-life is 33% to 41% shorter. drugs.com In infants and toddlers aged 6 to 23 months, the clearance is 304% greater and the half-life is 63% shorter compared to adults. drugs.com

Hepatic impairment can also affect this compound clearance. Patients with chronic liver diseases have shown a 40% decrease in clearance and a 50% increase in half-life after a single dose. medicines.org.ukmedsafe.govt.nzgskstatic.comhpra.ietmda.go.tz

Certain drug interactions can influence the clearance of this compound. Co-administration with theophylline (B1681296) has been observed to cause a 16% decrease in this compound clearance. drugs.commedcentral.com Conversely, pharmacokinetic interaction studies with pseudoephedrine, antipyrine, ketoconazole, erythromycin, and azithromycin (B1666446) have shown no significant impact on this compound clearance. drugs.com Ritonavir (B1064), however, has been found to increase the serum concentration of this compound by about 40% due to slowed clearance. virginia.edu

The clearance of this compound also exhibits stereoselectivity. The renal tubular secretion of dextrothis compound is 40% greater than that of levothis compound. nih.gov However, since renal tubular secretion accounts for less than 30% of the total renal clearance, this difference is not expected to cause a significant interaction between the enantiomers. nih.gov

Table 1: this compound Clearance in Different Populations

PopulationApparent Total Body ClearancePercent Change from Healthy AdultsReference
Healthy Adults~53 mL/min- drugs.com
Children (7-12 years)33% greater (weight-normalized)+33%
Children (2-5 years)81-111% greater (weight-normalized)+81-111% drugs.com
Infants (6-23 months)304% greater (weight-normalized)+304% drugs.com
Elderly40% lower-40% medicines.org.ukgskstatic.com
Moderate Renal Impairment70% decrease-70% medicines.org.ukmedsafe.govt.nzgskstatic.com
Hemodialysis Patients70% decrease-70% medicines.org.ukmedsafe.govt.nzgskstatic.comhpra.ie
Hepatic Impairment40% decrease-40% medicines.org.ukmedsafe.govt.nzgskstatic.comhpra.ietmda.go.tz

Table 2: Factors Affecting this compound Clearance

FactorEffect on ClearanceReference
Renal ImpairmentDecreased
Age (Elderly)Decreased medicines.org.ukgskstatic.com
Age (Pediatric)Increased (weight-normalized) drugs.com
Hepatic ImpairmentDecreased medicines.org.ukmedsafe.govt.nzgskstatic.comhpra.ietmda.go.tz
Co-administration of TheophyllineDecreased by 16% drugs.commedcentral.com
Co-administration of RitonavirDecreased (leading to ~40% increase in serum concentration) virginia.edu
Stereochemistry (Dextrothis compound vs. Levothis compound)Renal tubular secretion is 40% greater for dextrothis compound nih.gov

Clinical Efficacy and Therapeutic Applications

Management of Allergic Rhinitis

Cetirizine (B192768) is indicated for the treatment of symptoms associated with seasonal allergic rhinitis (SAR) and perennial allergic rhinitis (PAR). fda.govmims.com Symptoms effectively treated include sneezing, rhinorrhea, postnasal discharge, nasal pruritus, ocular pruritus, and tearing. fda.gov

Seasonal Allergic Rhinitis (SAR)

Numerous controlled trials have established the efficacy of this compound in adults and children with SAR. karger.com Studies have investigated the dose-dependent effect of this compound in reducing total daily symptom scores. For instance, in a multicentre study involving SAR patients, various doses of this compound were significantly more effective than placebo in reducing symptom scores over a week. karger.com A study in children aged 6-11 years with SAR showed that this compound 10 mg was statistically significantly more efficacious than placebo in treating SAR symptoms. ingentaconnect.com Symptom improvement was not significantly different between the this compound and loratadine (B1675096) groups in this study. ingentaconnect.com

Perennial Allergic Rhinitis (PAR)

This compound has also shown significant efficacy in treating PAR. karger.comresearchgate.net Treatment with this compound 10 mg once daily for 6 weeks significantly increased the number of days without any or only mild symptoms compared to placebo in adults with PAR. karger.com It also led to significantly greater improvements in quality of life from the first week onwards. karger.com In adults with PAR, this compound 10 mg daily produced significant improvements in symptom severity and allergic rhinitis-related quality of life compared with placebo over a 4-week period. researchgate.net Both this compound and loratadine have been shown to reduce symptoms of perennial allergic rhinitis, with one study indicating a slight, though not statistically significant, advantage for this compound. sbmu.ac.ir

Efficacy in Pediatric Populations with Allergic Rhinitis

The efficacy of this compound in pediatric patients with allergic rhinitis has been investigated across different age groups. Studies have shown that this compound is effective in suppressing histamine-induced wheal and flare reactions in pediatric patients. biomedpharmajournal.org In children aged 6-12 years with perennial allergic rhinitis, a dose-dependent effect was observed, with this compound 10 mg once daily showing significant effectiveness in increasing days without severe symptoms compared to placebo. karger.comnih.gov Investigations into the effect of this compound treatment on inflammation in the nasal mucosa of children with PAR have demonstrated a significant reduction in inflammatory markers such as interleukin 4, interleukin 8, neutrophils, eosinophil numbers, and ICAM-1 expression compared to placebo. karger.com A study comparing this compound and desloratadine (B1670295) in children aged 6-12 years with allergic rhinitis found that both improved symptoms, with no significant difference in efficacy between the two drugs. mums.ac.ir The effectiveness of this compound for allergic rhinitis in pediatric patients aged 6 months to 5 years is extrapolated from its demonstrated efficacy in adults, based on the similar disease course and the drug's effects in these populations. drugs.com

Treatment of Chronic Urticaria

This compound is indicated for the treatment of the uncomplicated skin manifestations of chronic idiopathic urticaria (CIU) in adults and children 6 months of age and older. fda.govdrugs.com It has been shown to significantly reduce the occurrence, severity, and duration of hives, as well as significantly reduce pruritus. fda.govdrugs.com

Chronic Idiopathic Urticaria (CIU)

Numerous randomized double-blind clinical studies have demonstrated the efficacy of this compound in relieving the symptoms of CIU. mdedge.com this compound has been proven to be as effective as the first-generation antihistamine hydroxyzine (B1673990) in treating CIU symptoms. mdedge.com In comparative studies, a higher percentage of patients treated with this compound achieved symptom-free status compared to those treated with fexofenadine (B15129). nih.govresearchgate.nettandfonline.com For example, one study reported that 51.9% of patients in the this compound group were symptom-free at the end of the treatment period, compared to 4.4% in the fexofenadine group. researchgate.nettandfonline.com While standard doses are effective for many, up-dosing of second-generation antihistamines, including this compound, is recommended for patients with chronic spontaneous urticaria who have an incomplete response. jcadonline.com

Mechanism of Action in Urticaria Symptom Reduction

This compound's mechanism of action in reducing urticaria symptoms is primarily through its role as a selective antagonist of peripheral histamine (B1213489) H₁ receptors. nih.govfda.govdrugs.combiomedpharmajournal.orgmims.com By blocking the action of histamine at these receptors, this compound effectively inhibits the histamine-mediated responses that lead to the formation of wheals (hives) and pruritus (itching) characteristic of urticaria. biomedpharmajournal.orgmims.com Studies have shown that this compound can significantly reduce histamine-mediated responses, including the suppression of skin wheal and flare reactions. nih.govbiomedpharmajournal.orgmims.com Furthermore, this compound has demonstrated the ability to inhibit the late phase recruitment of eosinophils, neutrophils, and basophils following cutaneous antigen challenge, which are components of the allergic inflammatory response involved in urticaria. fda.govdrugs.com

Response to Treatment in Chronic Idiopathic Urticaria: this compound vs. Fexofenadine

Treatment GroupSymptom FreePartial ImprovementNo Improvement
This compound51.9%36.5%11.5%
Fexofenadine4.4%42.2%53.3%

Data derived from a study comparing this compound and fexofenadine in chronic idiopathic urticaria. researchgate.nettandfonline.com

This compound Efficacy in Pediatric Perennial Allergic Rhinitis (6-12 years)

This compound DoseDays without Severe Symptoms (% of patients)
2.5 mg80.7%
5.0 mg79.3%
10.0 mg84.5%
Placebo70.0%

Data derived from a study on dose-dependent effects in pediatric PAR. karger.com

Emerging and Investigational Therapeutic Areas

This compound's role is being investigated in several areas beyond its traditional indications, leveraging its antihistaminic and anti-inflammatory properties. researchgate.netnih.govuni.lunih.govophthalmologytimes.comcancernetwork.com

Atopic Dermatitis Management

This compound has shown effectiveness in reducing pruritus (itching) associated with atopic dermatitis (AD) by inhibiting histamine-mediated itching and potentially reducing inflammatory markers such as IL-4 and IL-13. researchgate.netbiomedpharmajournal.org Clinical studies, particularly in pediatric patients with AD, have highlighted its beneficial effects in potentially reducing the frequency and severity of flare-ups. researchgate.netbiomedpharmajournal.org Long-term treatment regimens involving this compound have been explored in AD, suggesting a favorable profile. biomedpharmajournal.org Research also includes the development of novel topical formulations of this compound for AD, with studies in mice demonstrating efficacy in reducing itching scores, dermal eosinophil counts, and erythema scores compared to conventional creams. researchgate.net

Allergic Conjunctivitis

This compound has demonstrated effectiveness in treating both seasonal and perennial allergic conjunctivitis by reducing histamine-induced vasodilation and capillary permeability in conjunctival tissues, thereby alleviating ocular symptoms. biomedpharmajournal.org Recent randomized controlled trials have indicated that this compound, when used as an adjunct therapy alongside topical antihistamines, can provide faster relief and a longer-lasting protective effect against allergen exposure compared to topical agents alone. biomedpharmajournal.org An ophthalmic solution formulation of this compound has been approved for the treatment of ocular itching associated with allergic conjunctivitis, showing efficacy in clinical trials with a rapid onset and extended duration of action. ophthalmologytimes.comnih.gov Studies using a conjunctival allergen challenge model have shown statistically significant reductions in ocular itching and conjunctival redness with this compound ophthalmic solution compared to a vehicle. ophthalmologytimes.comnih.gov

Asthma Management and Anti-inflammatory Role

This compound possesses anti-inflammatory properties that may contribute to its potential role in asthma management. researchgate.netdrugbank.com Studies suggest that this compound may offer supplementary control over histamine-induced bronchoconstriction, serving as an adjunct to standard asthma treatments like bronchodilators and inhaled corticosteroids. biomedpharmajournal.org Research indicates that this compound can inhibit antigen-induced eosinophil recruitment in the nose and lungs and protect against the asthmatic late-phase reaction. crimsonpublishers.com It has also been shown to decrease eosinophil and neutrophil infiltration and reduce levels of eosinophil cationic protein and eosinophil peroxidase in nasal lavage from patients with allergic rhinitis. crimsonpublishers.com Clinical trials in patients with coexisting allergic rhinitis and asthma have shown that this compound can significantly relieve symptoms of both conditions and improve asthma control. crimsonpublishers.com The mechanism is thought to involve both its antihistamine and anti-inflammatory effects. crimsonpublishers.com Long-term this compound treatment in children with dust mite allergy has been associated with a significant reduction in the prescription of other medications, including inhaled corticosteroids and beta2-agonists. nih.gov

Food Allergies and Mast Cell Stabilization

The potential role of this compound in the management of food allergies is being investigated, particularly in children. biomedpharmajournal.org Food allergies are IgE-mediated reactions where mast cell degranulation and the release of mediators like histamine play a key role. biomedpharmajournal.orgmdpi.com this compound has shown efficacy in clinical trials in reducing symptoms of allergic reactions to common food allergens by stabilizing mast cells and reducing histamine-mediated responses. biomedpharmajournal.org In vitro evidence suggests that this compound may more potently inhibit the process of exocytosis in mast cells compared to some first-generation antihistamines, indicating a higher potency as a mast cell stabilizer. nih.gov While this compound can mitigate symptoms like skin rashes and gastrointestinal discomfort in food allergic reactions, its role in preventing the progression to anaphylaxis is an area of ongoing research. biomedpharmajournal.org Combination therapy involving this compound and montelukast (B128269) has been reported as potentially useful in preventing symptoms of food-dependent exercise-induced anaphylaxis. researchgate.net

Hypersensitivity Reactions Prevention (e.g., Chemotherapy-induced)

This compound is being evaluated for its use in preventing hypersensitivity reactions, including those induced by chemotherapy and other biologic agents. cancernetwork.comnih.govnih.govonclive.comjadpro.com Studies have compared the effectiveness of intravenous this compound to intravenous diphenhydramine (B27) as premedication for patients receiving certain chemotherapies, such as paclitaxel (B517696) and anti-CD20 agents (like rituximab (B1143277) and cetuximab). cancernetwork.comnih.govonclive.comjadpro.com Results from a prospective phase 2 trial indicated that intravenous this compound showed comparable efficacy to intravenous diphenhydramine in preventing infusion reactions in cancer patients. cancernetwork.comonclive.comjadpro.comonclive.com A retrospective study also supported the use of oral this compound as an alternative to diphenhydramine in preventing hypersensitivity reactions to paclitaxel, rituximab, or cetuximab, with similar incidence rates of reactions between the two groups. nih.govjadpro.com

This compound is a second-generation antihistamine primarily known for its role in treating allergic conditions such as allergic rhinitis and urticaria wikipedia.orgwikipedia.org. Its mechanism of action involves the selective inhibition of peripheral histamine H₁ receptors mims.comdrugbank.com. Beyond its established uses, research has explored its potential in other conditions, including Exercise-Induced Arterial Hypoxemia and Neuromyelitis Optica clinicaltrials.eu.

Neuromyelitis Optica

Neuromyelitis Optica (NMO) is a rare autoimmune disease that primarily affects the central nervous system, leading to severe neurological disability jwatch.orgneurology.orgnih.gov. It involves inflammation and damage to astrocytes, with granulocyte infiltration, including eosinophils, playing a critical role in lesion development neurology.orgnih.gov. Given the established role of eosinophils in NMO pathogenesis and this compound's property as an eosinophil stabilizer, its potential as an add-on therapy for NMO has been explored neurology.orgnih.gov.

An open-label pilot study investigated the efficacy and tolerability of this compound as an add-on to standard therapy in patients with NMO jwatch.orgnih.govresearchgate.net. The study enrolled 16 participants who received this compound 10 mg orally daily for one year in addition to their existing disease-modifying therapy jwatch.orgnih.gov. The primary endpoint was the annualized relapse rate (ARR) compared to the period before adding this compound nih.gov.

Special Population Pharmacokinetics and Pharmacodynamics

Pediatric Cohorts

The use of cetirizine (B192768) in children requires careful consideration due to age-related physiological differences that influence how the drug is absorbed, distributed, metabolized, and eliminated.

Pharmacokinetic studies have demonstrated that the handling of this compound by the body is dependent on age in the pediatric population. As children grow, their pharmacokinetic parameters for this compound change. A population analysis has shown a linear increase in both the apparent clearance (CL/F) and apparent volume of distribution (V/F) of this compound with age. researchgate.netnih.gov Specifically, CL/F increases by approximately 0.12 L/h per year. researchgate.netnih.gov The apparent volume of distribution also shows a linear relationship with age, increasing by 1.4 L per year. researchgate.netnih.gov

In infants and toddlers aged 6 to 24 months, a single 0.25 mg/kg dose resulted in a peak plasma concentration (Cmax) of 390 +/- 135 ng/mL, which was reached at 2.0 +/- 1.3 hours. capes.gov.brnih.gov For children aged 2 to 5 years receiving a 5 mg dose, the mean Cmax was 660 ng/mL. drugs.com In older children, aged 6 to 12 years, a 5 mg single dose resulted in a Cmax of 275 ng/mL. hres.ca

Clearance and half-life of this compound show significant variations across different pediatric age groups. In infants and toddlers (6 to 24 months), the elimination half-life is notably short, at approximately 3.1 hours. capes.gov.brnih.govmedicines.org.ukmedsafe.govt.nz This is considerably shorter than in older children and adults. The apparent oral body clearance in this age group is 2.13 +/- 1.15 ml/min/kg. capes.gov.brnih.gov

As children get older, the half-life of this compound increases. In children aged 2 to 6 years, the half-life is about 5 hours, and in those aged 6 to 12 years, it extends to approximately 6 hours. medicines.org.ukmedsafe.govt.nz This trend continues, with a nonlinear increase in half-life from under 4 hours in infants to approaching the adult value by 12 years of age. researchgate.net

Weight-normalized total body clearance is significantly greater in younger children compared to adults. For children aged 7 to 12, it is 33% greater, and for younger children, it is 88-111% greater. hres.ca Children between 2 and 5 years of age exhibit a total body clearance that is 81% to 111% greater than that of adults. virginia.edu

Interactive Data Table: Age-Dependent Pharmacokinetic Parameters of this compound in Pediatric Patients

Age GroupHalf-Life (hours)Key Findings
6-24 months3.1 capes.gov.brnih.govmedicines.org.ukmedsafe.govt.nzShortest half-life among pediatric groups.
2-6 years5 medicines.org.ukmedsafe.govt.nzIntermediate half-life.
6-12 years6 medicines.org.ukmedsafe.govt.nzHalf-life approaches adult values.

This compound has been demonstrated to be safe and effective for treating various allergic conditions in children. It is considered safe for use in children older than 6 months for perennial allergic rhinitis and urticaria, and for seasonal allergies in those 2 years and older. nih.gov Studies have shown that this compound improves the quality of life and symptoms in children with seasonal allergic rhinitis. mums.ac.ir

In children aged 5 to 12, this compound was found to suppress the wheal and flare response to histamine (B1213489), with the effect lasting for at least 24 hours. medsafe.govt.nz A pharmacodynamic study in infants and toddlers (12.3 +/- 5.4 months) showed a 90% inhibition of the wheal and an 87% inhibition of the flare 12 hours after the last dose, indicating a prolonged duration of action at the cutaneous level. capes.gov.brnih.gov

The ophthalmic formulation of this compound has been proven safe and effective for pediatric patients 2 years and older. nih.gov In clinical studies involving ophthalmic use, a low incidence of adverse events was reported in pediatric patients aged 2 to 18 years. dovepress.com

Clearance and Half-Life Variations in Infants and Children

Geriatric Cohorts

The aging process brings about physiological changes that can alter the pharmacokinetics of drugs, and this compound is no exception.

In elderly individuals, the elimination half-life of this compound is prolonged, and the apparent total body clearance is reduced compared to younger adults. nih.gov Following a single 10 mg oral dose, the half-life increased by about 50%, and clearance decreased by 40% in a group of elderly subjects (mean age 77) compared to younger subjects. medicines.org.ukmedsafe.govt.nzfda.gov This decrease in this compound clearance in the elderly appears to be related to their decreased renal function. medicines.org.ukmedsafe.govt.nzfda.gov One study reported that in 16 patients with a mean age of 77 years, the half-life increased to 12 hours. hres.ca Despite these changes, a clinical trial with patients aged 60 to 82 receiving 10 mg of this compound daily for 3 weeks found no undue accumulation of the drug. hres.cahres.ca

Interactive Data Table: Pharmacokinetic Changes in Geriatric Patients

ParameterChange in Geriatric Patients (vs. Younger Adults)
Elimination Half-LifeIncreased by ~50% medicines.org.ukmedsafe.govt.nzfda.gov
Apparent Total Body ClearanceDecreased by ~40% medicines.org.ukmedsafe.govt.nzfda.gov

Renal Impairment Considerations

Implications for Clearance and Half-Life

The reduced clearance of this compound in patients with renal insufficiency directly leads to a prolonged elimination half-life. nih.gov Studies have consistently shown that both total body clearance and renal clearance of this compound are significantly lower in these patients. nih.gov In moderately impaired patients, the half-life can increase to approximately 20 hours, a significant jump from the typical half-life in healthy adults. hres.ca This extended half-life means that the drug's effects may be prolonged, and the potential for accumulation with repeated dosing is increased. droracle.ai The clearance of this compound is reduced in proportion to the decline in creatinine (B1669602) clearance. hres.ca

Effect of Hemodialysis on this compound Clearance

Hemodialysis, a common treatment for end-stage renal disease, has a limited effect on the removal of this compound from the body. hres.ca Studies involving patients on hemodialysis have shown that they experience a 3-fold increase in half-life and a 70% decrease in clearance, similar to patients with moderate renal impairment who are not on dialysis. fda.govmedsafe.govt.nz

Research indicates that hemodialysis does not lead to a clinically significant alteration in this compound elimination. droracle.ainih.gov In one study, the hemodialysis clearance of this compound was found to be 14.0 mL/min. nih.gov Despite this, only a small fraction of the drug, approximately 9.4% to less than 10% of an administered dose, is removed during a standard dialysis session. fda.govnih.gov This poor clearance by hemodialysis suggests that the procedure is not an effective means of removing this compound from the blood. medsafe.govt.nz The plasma elimination half-life in dialysis patients is approximately 20 hours. hres.ca

Hepatic Impairment Considerations

The liver also contributes to the metabolism and clearance of this compound, and therefore, liver disease can influence its pharmacokinetic profile.

Pharmacokinetics in Chronic Liver Disease

In individuals with chronic liver diseases, such as hepatocellular, cholestatic, and biliary cirrhosis, the pharmacokinetics of this compound are notably altered. fda.gov Studies have shown that patients with chronic liver disease experience a 50% increase in the drug's half-life and a corresponding 40% decrease in its clearance compared to healthy subjects. fda.govmedsafe.govt.nz

One study specifically examining patients with chronic hepatocellular and cholestatic liver disease found similar pharmacokinetic changes in both groups. nih.gov The elimination half-life was prolonged, and the apparent oral body clearance was reduced in these patients compared to healthy volunteers. nih.gov Another study focusing on patients with primary biliary cirrhosis also reported an impaired elimination of this compound. capes.gov.br

The following table outlines the pharmacokinetic changes in patients with chronic liver disease compared to healthy individuals.

ParameterHealthy VolunteersPatients with Chronic Liver Disease
Half-LifeNormal50% increase
ClearanceNormal40% decrease

Drug Drug Interactions and Polypharmacy

Interactions with Other CNS Depressants (e.g., Alcohol, Sedatives, Tranquilizers)

Concurrent use of cetirizine (B192768) with alcohol or other central nervous system (CNS) depressants, such as sedatives and tranquilizers, may lead to additive CNS depression. medcentral.comdrugs.com This can manifest as increased drowsiness, sedation, and impaired mental alertness and performance. drugs.comrxlist.commayoclinic.org While some studies have indicated that this compound alone does not significantly affect cognitive function or motor performance, the potential for additive effects with other CNS depressants necessitates caution. drugs.comdrugs.com Patients are generally advised to avoid or limit alcohol consumption and to be cautious when taking this compound with other CNS depressant medications. drugs.comrxlist.comdrugs.com It is recommended to avoid activities that require mental alertness, such as driving or operating machinery, until the individual understands how the combination affects them. drugs.comdrugs.com

Absence of Significant Interaction with Cytochrome P450 System Inducers/Inhibitors

A noteworthy characteristic of this compound is its limited metabolism by the cytochrome P450 (CYP450) system. wikipedia.orgbiomedpharmajournal.org This significantly reduces the likelihood of clinically significant drug interactions with medications that are inducers or inhibitors of these enzymes. biomedpharmajournal.orgdrugbank.com Pharmacokinetic interaction studies have been conducted with a variety of drugs, including ketoconazole (B1673606), erythromycin (B1671065), and azithromycin (B1666446), and have observed no significant interactions. gskstatic.comfda.govrxlist.comncats.io This lack of interaction with the CYP450 system is a key differentiator from some other antihistamines and contributes to its favorable drug-drug interaction profile. biomedpharmajournal.orgjiaci.org

Specific Pharmacokinetic Interaction Studies

To further delineate its interaction profile, this compound has been studied in combination with several specific drugs.

Studies examining the interaction between this compound and theophylline (B1681296) have shown minimal effects. In one multiple-dose study, the administration of 400 mg of theophylline once daily with 20 mg of this compound once daily resulted in a small, 16% decrease in the clearance of this compound. medcentral.comfda.govrxlist.comapexpharmaeg.comfda.gov However, the disposition of theophylline was not affected by the co-administration of this compound. medcentral.comfda.govrxlist.comapexpharmaeg.comfda.gov Another study found no significant effects on the pharmacokinetics of either drug when steady-state this compound was given with intravenous theophylline. While a high dose of theophylline might have a slightly greater effect, low-dose theophylline has not been found to have a clinically significant interaction with this compound. fda.govrxlist.comapexpharmaeg.com

Pharmacokinetic studies have demonstrated a lack of significant interaction between this compound and pseudoephedrine. gskstatic.comrxlist.comfda.gov The co-administration of these two drugs does not substantially affect the bioavailability of either compound. apexpharmaeg.com Similarly, no pharmacokinetic interactions were observed in studies where this compound was given concomitantly with antipyrine. medcentral.comgskstatic.comfda.govncats.iofda.gov

An interaction study involving ritonavir (B1064), a potent CYP450 inhibitor, and this compound was conducted in healthy male subjects. nih.govspringermedizin.de Co-administration of ritonavir (600 mg twice daily) with this compound (10 mg daily) resulted in a 42% increase in the area under the plasma concentration-time curve (AUC) and a 53% increase in the elimination half-life of this compound. nih.govhiv-druginteractions.orgdrugs.com This was accompanied by a 29% decrease in the clearance of this compound. nih.govhiv-druginteractions.orgdrugs.com The pharmacokinetics of ritonavir, however, were not significantly altered by this compound. nih.govhiv-druginteractions.org The increased exposure to this compound was comparable to that seen in elderly individuals or those with mild renal impairment. hiv-druginteractions.org Another study involving HIV-positive subjects receiving protease inhibitors (details not specified) found no significant electrocardiographic changes during this compound administration. hiv-druginteractions.org

Pharmacokinetic Interaction between this compound and Ritonavir

Pharmacokinetic ParameterThis compound AloneThis compound + Ritonavir% Change
AUC (Area Under the Curve) 3406 µg·h/L4840 µg·h/L+42%
Elimination Half-Life 7.8 hours11.9 hours+53%
Apparent Total Body Clearance 49.9 mL/min35.3 mL/min-29%

Data from a study in 16 healthy male volunteers with ritonavir 600 mg twice daily and this compound 10 mg daily. nih.gov

The combination of this compound and gabapentin (B195806) may result in an increase in CNS depressant effects due to pharmacodynamic synergism. medscape.commedscape.com This can lead to increased dizziness, drowsiness, and difficulty concentrating. drugs.com For some individuals, particularly the elderly, there may also be impairment in thinking, judgment, and motor coordination. drugs.com While there isn't a direct pharmacokinetic interaction altering the metabolism of either drug, the additive sedative effects warrant caution. medscape.commedscape.com

NSAIDs (e.g., Diclofenac)

The co-administration of this compound with non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) has been a subject of study. Research indicates a strong in vitro interaction between this compound dihydrochloride (B599025) and diclofenac sodium, resulting in the formation of high molecular weight, stable adducts. researchgate.netnih.gov This interaction occurs between the positively charged piperazine (B1678402) ring of this compound and the negatively charged carboxylate group of diclofenac. researchgate.net Spectrometric studies have confirmed this interaction, even when diclofenac is bound to metal ions. researchgate.netnih.gov One potential clinical consequence of this interaction is that diclofenac may decrease the excretion rate of this compound, which could lead to a higher serum level of the antihistamine. drugbank.com While some sources suggest these medications can be taken together without significant risk of harmful interaction, it is often recommended to avoid taking them on an empty stomach. quora.com

Azelastine

When this compound is used concurrently with azelastine, an intranasal antihistamine, there is a potential for an increase in central nervous system (CNS) depressant effects. drugbank.comdrugs.com This can manifest as heightened dizziness, drowsiness, and difficulty concentrating. drugs.comdrugs.com For this reason, it is generally recommended to avoid or limit alcohol consumption and to exercise caution when driving or operating machinery until the individual effects of the medication combination are known. drugs.com Some sources explicitly advise against combining this compound with azelastine. uspharmacist.com

Montelukast (B128269)

The combination of this compound with the leukotriene receptor antagonist montelukast has been investigated for its synergistic effects in treating allergic rhinitis. Studies have shown that the combination of montelukast and this compound is more effective than this compound alone in preventing symptoms such as eye itching, rhinorrhea, and nasal itching. nih.govresearchgate.net Pre-treatment with the combination has been found to significantly reduce in-season symptom scores for sneezing, eye itching, nasal itching, rhinorrhea, and congestion. nih.govresearchgate.net Furthermore, this combination therapy has been shown to be effective and safe for patients with perennial allergic rhinitis who also have asthma. hcplive.com A meta-analysis concluded that the combination of montelukast with levothis compound (B1674955) (the active enantiomer of this compound) is more effective at improving allergic rhinitis symptoms than monotherapy and has a good safety profile. tandfonline.com

Levothis compound

Levothis compound is the active R-enantiomer of this compound. quora.combibo.health this compound itself is a racemic mixture, meaning it contains both the levo- and dextro-rotatory isomers. quora.com Levothis compound is considered a third-generation antihistamine and is noted to be effective at half the dose of this compound. quora.combibo.health While both have shown similar potency in trials, levothis compound is often described as being less sedating than this compound. quora.comcuristrelief.com Because of their close relationship, taking both concurrently would be duplicative and increase the risk of side effects. medicalnewstoday.com

Combination Therapies in Allergic Conditions

In some cases, particularly for severe or refractory allergic conditions, this compound may be used in combination with other medications to enhance therapeutic effects. biomedpharmajournal.org

With Other Antihistamines (e.g., Desloratadine (B1670295), Fexofenadine (B15129), Ketotifen, Cyproheptadine (B85728), Chlorpheniramine)

Combining this compound with other antihistamines should be done with caution and typically under medical supervision, as it can increase the risk of side effects like drowsiness and may lead to an overdose. medicalnewstoday.comgoodrx.com However, in specific clinical scenarios, such combinations are utilized.

Desloratadine: As a second-generation antihistamine, combining it with this compound could increase the risk of side effects. medicalnewstoday.com

Fexofenadine: A 2023 trial involving the combination of this compound and fexofenadine for chronic idiopathic urticaria showed a 35% improvement in patient-reported itching and quality-of-life scores compared to this compound alone. biomedpharmajournal.org

Ketotifen: This drug, which has both H1-antihistamine and mast cell stabilizing properties, is sometimes combined with this compound for more severe allergic reactions. biomedpharmajournal.org This combination has been noted in the treatment of urticaria. ijdvl.com

Cyproheptadine: A 2022 case series reported that a combination of this compound and cyproheptadine reduced symptoms of recalcitrant chronic urticaria by 60% over 12 weeks. biomedpharmajournal.org

Chlorpheniramine: This first-generation antihistamine is sometimes combined with this compound for acute allergic responses to provide rapid symptom relief, though this combination often results in sedation. biomedpharmajournal.org

A scoping review on combination H1 antihistamine therapy for urticaria concluded that such combinations are generally more effective than monotherapy, with most adverse drug reactions being mild and reversible. ijdvl.com

With Corticosteroids (e.g., Hydrocortisone)

This compound can be safely taken with corticosteroids like prednisone (B1679067) (an oral corticosteroid). droracle.ai These medications work through different mechanisms; this compound blocks histamine (B1213489) receptors while corticosteroids reduce inflammation and suppress the immune response. droracle.ai This combination can provide better symptom relief for allergic conditions than either medication used alone. droracle.ai The use of this compound has been shown to reduce the required dose and duration of topical anti-inflammatory treatments, like corticosteroids, in atopic dermatitis. It is also fine to use this compound with steroid nasal sprays. www.nhs.uk

With Biologics (e.g., Omalizumab)

The concomitant use of this compound and the biologic agent omalizumab is a notable combination in the management of chronic spontaneous urticaria (CSU) that is refractory to antihistamines alone. biomedpharmajournal.orgupf.edu Omalizumab, a recombinant humanized IgG1 monoclonal antibody, functions by targeting and inhibiting immunoglobulin E (IgE), a key mediator in the allergic cascade. nih.govdrugbank.com This mechanism of action is distinct from that of this compound, which is a second-generation antihistamine that blocks histamine H1 receptors. biomedpharmajournal.orgmamahealth.com

Formal drug-drug interaction studies between this compound and omalizumab have not been conducted. medsafe.govt.nzxolair.comfda.goveuropa.eu However, there is no pharmacological basis to anticipate an interaction between the two compounds. medsafe.govt.nzeuropa.eu The clearance of omalizumab does not involve cytochrome P450 enzymes, efflux pumps, or protein-binding mechanisms that are common pathways for drug interactions. medsafe.govt.nz Its clearance is primarily governed by the reticuloendothelial system. medsafe.govt.nzeuropa.eu

Clinical trials and real-world evidence have consistently shown that omalizumab is used as an add-on therapy for patients with CSU who remain symptomatic despite treatment with H1-antihistamines, such as this compound. medsafe.govt.nzxolair.comxolairhcp.com In these studies, this compound was often part of the baseline H1 antihistamine therapy. medsafe.govt.nzxolairhcp.com The combination has been shown to be effective in reducing urticaria symptoms. For instance, a 2023 case report highlighted a 75% reduction in urticarial flare-ups in a patient with severe urticaria when this compound was combined with omalizumab. biomedpharmajournal.org

Studies have demonstrated that the addition of omalizumab can lead to a significant reduction in the need for concomitant medications, including antihistamines. In one long-term study, after four doses of omalizumab, only two out of seven patients still required daily antihistamine use (one with this compound and another with levothis compound).

The pharmacokinetic properties of omalizumab have been studied in patients with CSU, and the data indicate that its clearance is not significantly affected by co-medications like H2 antihistamines and leukotriene receptor antagonists. medsafe.govt.nz While specific data on this compound's effect on omalizumab's pharmacokinetics is not available, the general findings suggest a low potential for clinically significant interactions. medsafe.govt.nz

The following table summarizes findings from clinical studies where this compound was used in combination with omalizumab.

Table 1: Clinical Findings of this compound and Omalizumab Co-administration

Study Type/Population Intervention Key Findings Citation(s)
Patients with Chronic Spontaneous Urticaria (CSU) refractory to antihistamines This compound (10 mg/day) + Omalizumab (150 mg/month) Effective in managing refractory CSU; led to a reduction in serum IgE levels. biomedpharmajournal.org
Patient with severe, treatment-resistant CSU This compound + Omalizumab Resulted in a 75% reduction in urticarial flare-ups. biomedpharmajournal.org
Seven patients with treatment-resistant CSU Omalizumab added to existing therapy (including this compound for some) Substantial decrease in the use of concomitant medications. After four doses, only two patients required daily antihistamines.

Analytical Methodologies for Cetirizine Quantification

Chromatographic Techniques

Chromatographic methods are widely used for the separation and quantification of cetirizine (B192768), offering specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a prevalent technique for the quantification of this compound in pharmaceutical dosage forms such as tablets and in bulk drug form. internationalscholarsjournals.comresearchgate.netiosrphr.orgresearchgate.net Numerous reversed-phase HPLC methods utilizing C18 columns have been reported. internationalscholarsjournals.comresearchgate.netiosrphr.org Mobile phases typically consist of mixtures of water or buffer solutions with organic solvents like methanol (B129727) or acetonitrile (B52724). internationalscholarsjournals.comresearchgate.netiosrphr.org Detection is commonly performed using UV detectors at wavelengths ranging from 205 nm to 231 nm. internationalscholarsjournals.comresearchgate.netiosrphr.org

For instance, a rapid reversed-phase HPLC method for this compound hydrochloride in tablets employed a CLC-ODS reverse phase column with a mobile phase of methanol and water (70:30) adjusted to pH 4, detected at 231 nm. internationalscholarsjournals.com Another stability-indicating HPLC method for this compound hydrochloride in bulk drug used a Thermo Hypersil C18 column and a mobile phase of water and 0.01M H2SO4 buffer mixed with acetonitrile (80:20), with detection at 230 nm. The USP monograph for this compound Hydrochloride Tablets also describes an isocratic HPLC method using an RP-18 endcapped column (250x4.6 mm, 5 µm packing L1) with a mobile phase of acetonitrile and a phosphoric acid buffer (2:3), detected at 230 nm. This method has been successfully transferred to a shorter monolithic column (100x4.6 mm) to improve sample throughput while maintaining method performance.

Validation studies for these HPLC methods have demonstrated linearity, accuracy, and precision. For example, a method showed linearity in the range of 50-150 µg/ml with a correlation coefficient close to 1 and approximately 100% recovery in tablet dosage forms. iosrphr.org Another method reported linearity over the concentration range of 1-20 μg/mL with r² > 0.999. nih.gov The limit of quantification (LOQ) for various HPLC methods has been reported in the microgram per mL range. internationalscholarsjournals.comnih.gov

HPLC has also been applied for the chiral separation of this compound enantiomers, often utilizing chiral stationary phases. mdpi.comscite.ainih.gov

Here is a summary of some reported HPLC parameters for this compound quantification:

Matrix Column Type Mobile Phase Detection Wavelength (nm) Reference
Tablets CLC-ODS (C18) Methanol:Water (70:30), pH 4 231 internationalscholarsjournals.com
Bulk Drug Thermo Hypersil C18 Water:0.01M H2SO4 buffer:Acetonitrile (80:20) 230
Tablets (USP) RP-18 (C18) Acetonitrile:Phosphoric acid buffer (2:3) 230
Tablets U Bondapak 125 A C18 Acetonitrile:Water (1:1), pH 2.9 with phosphoric acid 205 researchgate.net
Tablet dosage forms Phenomenex Luna 5µ C18 Acetonitrile:Water (60:40) 229 iosrphr.org

HPLC-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry (HPLC-MS), particularly tandem mass spectrometry (MS/MS), provides highly sensitive and selective methods for the quantification of this compound, especially in complex biological matrices like human plasma. springernature.comox.ac.uknih.govingentaconnect.comcapes.gov.br These methods often involve sample preparation techniques such as protein precipitation or solid-phase extraction to isolate this compound from the matrix. springernature.comox.ac.uk

Detection is typically performed using electrospray ionization (ESI) in positive ion mode, monitoring specific multiple reaction monitoring (MRM) transitions characteristic of this compound. springernature.comox.ac.ukingentaconnect.com Internal standards, such as mosapride (B1662829) citrate, this compound d4, or hydroxyzine (B1673990), are commonly used to improve accuracy and reproducibility. springernature.comox.ac.uk

HPLC-MS/MS methods for this compound in human plasma have demonstrated high sensitivity with lower limits of quantification (LLOQ) in the low ng/mL range. For example, an HPLC-MS/MS method reported an LLOQ of 0.5 ng/mL in human plasma. Another method showed a linear calibration curve over the range of 1.0–400 ng/ml with an LLOQ of 1.0 ng/ml. capes.gov.br The analysis time for these methods can be relatively short, such as 8.0 minutes per run.

HPLC-MS has also been applied to the analysis of process-related substances in this compound tablets, utilizing a cyano-column and ESI-MS with single ion monitoring (SIM) detection. unige.ch

Supercritical Fluid Chromatography

Supercritical fluid chromatography (SFC) has emerged as a valuable technique for the analysis of this compound, particularly for chiral separations. mdpi.comnih.gov SFC offers advantages such as faster analysis times and unique selectivity compared to traditional HPLC.

A method utilizing subcritical fluid chromatography coupled with tandem mass spectrometry (SFC-MS/MS) has been developed and validated for the fast chiral separation and quantitation of levothis compound (B1674955) in human plasma. This method employed a chiral stationary phase column (Chiralpak IE) and an isocratic mobile phase consisting of carbon dioxide and an organic modifier (methanol with water). Detection was performed by MS/MS in positive ion mode using MRM. This SFC-MS/MS method achieved baseline separation of this compound enantiomers in a short analysis time, demonstrating its potential for high-throughput analysis in pharmacokinetic studies. Increasing the flow rate in SFC can significantly reduce analysis time while maintaining acceptable resolution.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) provides a simple, rapid, and cost-effective approach for the quantification of this compound, particularly in pharmaceutical formulations. scholarsresearchlibrary.comnih.govrjptonline.orgresearchgate.net HPTLC methods for this compound often involve separation on silica (B1680970) gel 60F254 plates. scholarsresearchlibrary.comnih.govrjptonline.orgresearchgate.net Various mobile phases have been reported, typically mixtures of organic solvents and modifiers, such as ethyl acetate, methanol, formic acid, and ammonia (B1221849) solution. scholarsresearchlibrary.comnih.govrjptonline.orgresearchgate.netresearchgate.net

Detection and quantification are commonly performed by UV densitometry at specific wavelengths, such as 254 nm, 230 nm, or 224 nm. scholarsresearchlibrary.comnih.govrjptonline.orgresearchgate.netresearchgate.net HPTLC methods have been developed for the determination of this compound alone or in combination with other active pharmaceutical ingredients in tablets. scholarsresearchlibrary.comnih.govrjptonline.orgresearchgate.net

Validation parameters like linearity, LOD, LOQ, precision, and accuracy have been evaluated for HPTLC methods. scholarsresearchlibrary.comnih.govresearchgate.netresearchgate.netnih.gov For example, an HPTLC method for this compound and phenylpropanolamine hydrochloride reported linearity ranges of 10-35 µg/mL for this compound and LOD and LOQ values of 0.0219 µg/mL and 0.0605 µg/mL for this compound, respectively. scholarsresearchlibrary.com Another HPTLC method for this compound and montelukast (B128269) showed linearity for this compound in the range of 40-2000 ng/spot. nih.govresearchgate.net Some HPTLC methods have been demonstrated to be stability-indicating, capable of separating this compound from its degradation products. rjptonline.orgresearchgate.net

Here is a summary of some reported HPTLC parameters for this compound quantification:

Matrix Stationary Phase Mobile Phase Detection Wavelength (nm) Rf Value (this compound) Reference
Tablet dosage form Silica gel 60F254 Ethyl acetate:Methanol:Formic acid (7.5:1.5:0.5) 254 0.34 scholarsresearchlibrary.com
Pharmaceutical dosage forms Silica gel 60 F254 Ethyl acetate:Methanol:Ammonia solution (25%) (14:3:2) 230 0.30 ± 0.01 nih.govresearchgate.net
Combined solid dosage form Silica gel G60 F254 Toluene:Methanol:Ammonia (8:2:1) 224 0.36 ± 0.001 rjptonline.org
Pharmaceutical formulations Silica gel 60F-254 Ethyl acetate:Methanol:Ammonia (7:1.5:1) 240 0.38 ± 0.01 researchgate.net

Electrophoretic Methods

Electrophoretic methods, particularly capillary electrophoresis, offer alternative approaches for the analysis of this compound.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) has been successfully applied for the determination of this compound in various sample types, including tablets, compounded capsules, and human plasma. scite.aiscielo.brresearchgate.netcolab.wstandfonline.comnih.govtandfonline.com CE methods often utilize fused-silica capillaries and background electrolytes composed of buffers at specific pH values, sometimes with organic modifiers. scielo.brresearchgate.netcolab.wstandfonline.comtandfonline.com Separation is achieved by applying a high voltage across the capillary. scielo.brresearchgate.netcolab.wstandfonline.comtandfonline.com Detection is typically performed by UV detection at wavelengths such as 232 nm or 200 nm. scielo.brresearchgate.netcolab.wstandfonline.comtandfonline.com

CE methods for this compound have been validated for parameters including specificity, linearity, precision, accuracy, LOD, and LOQ. scielo.brresearchgate.netcolab.wstandfonline.comnih.govtandfonline.comnih.gov A comparative study between CE and HPLC for this compound determination in tablets and compounded capsules found that both techniques provided suitable results, with the CE method offering a shorter analysis time. scite.aiscielo.br Another comparison of CE and HPLC for this compound dihydrochloride (B599025) in human plasma noted that while HPLC had a shorter analysis time, CE consumed considerably less solvent. nih.gov

CE is also a valuable technique for the chiral separation of this compound enantiomers, often employing cyclodextrins as chiral selectors in the background electrolyte. mdpi.comnih.govnih.govnih.gov

Here is a summary of some reported CE parameters for this compound quantification:

Matrix Capillary Dimensions (cm x µm i.d.) Background Electrolyte Applied Voltage (kV) Detection Wavelength (nm) Reference
Tablets, Compounded Capsules 40 x 50 20 mmol L⁻¹ sodium tetraborate (B1243019) (pH 9.3) 20 232 scite.aiscielo.br
Pharmaceutical Forms 85 x 75 10 mM 10% methanol (pH 8.5) 28 200 researchgate.netcolab.wstandfonline.comtandfonline.com
Human Plasma Not specified Not specified Not specified UV detector nih.gov
Tablets Not specified 75 mM triethanolamine-phosphate (pH 2.5) with cyclodextrin (B1172386) 20 214 nih.gov

Capillary Zone Electrophoresis

Capillary Zone Electrophoresis (CZE) is an analytical technique that has been applied to the determination of this compound, sometimes in combination with other antihistamines like pseudoephedrine, loratadine (B1675096), and desloratadine (B1670295). CZE offers advantages such as low solvent consumption and rapid separation compared to some other chromatographic methods. oup.comnih.gov

Methods utilizing CZE for this compound analysis have been developed and validated for pharmaceutical analysis and quality control. oup.comresearchgate.netresearchgate.net One such method involved the electropherographic separation of this compound using a fused-silica capillary column with a borate (B1201080) buffer at pH 8.3 and UV detection at 214 nm. This method demonstrated satisfactory linear dynamic ranges, recovery (96.9–98.1%), and precision (relative standard deviation ≤ 1.70%). oup.comresearchgate.net Another CZE method for this compound determination employed a running buffer of 10 mM borate with 10% methanol at pH 8.5, a fused silica column, an applied voltage of 28 kV, and detection at 200 nm. This method was validated for repeatability and linearity and applied to the analysis of this compound in tablets, syrup, and oral drops. researchgate.net CZE has also been shown to be suitable for the simultaneous determination of this compound alongside other antihistamine derivatives like loratadine and desloratadine, with analysis times under 5 minutes under optimized conditions. nih.gov

Spectrophotometric Assays

Spectrophotometric methods provide simple and cost-effective approaches for the determination of this compound. These methods typically rely on the formation of a colored product through a chemical reaction, which can then be quantified by measuring its absorbance at a specific wavelength.

One extractive spectrophotometric method for this compound dihydrochloride in pure form and pharmaceutical preparations is based on the formation of an ion-pair complex with methyl orange at pH 4.0. jfda-online.comjfda-online.com This complex, extracted into chloroform, exhibits a yellow color with maximum absorbance at 424.5 nm. jfda-online.comjfda-online.com Beer's law was obeyed in the concentration range of 2.5 - 20 μg/mL, and the method showed detection and quantification limits of 1.0 and 3.0 μg/mL, respectively. jfda-online.comjfda-online.com The method was validated according to ICH guidelines and successfully applied to pharmaceutical preparations, demonstrating accuracy, precision, and reproducibility. jfda-online.comjfda-online.com

Another spectrophotometric method for this compound dihydrochloride involves charge transfer complexation with dichloronitrobenzene in a basic medium at 100 °C. pjsir.org This reaction produces a yellowish-orange complex with an absorption maximum at 410 nm. pjsir.org The method followed Beer's law in the concentration range of 10 µg to 250 µg/mL and was successfully applied for the quality control of pure this compound dihydrochloride and in pharmaceutical dosage forms. pjsir.org

A simple UV-Spectrophotometric method has also been developed for the estimation of this compound Hydrochloride in bulk and pharmaceutical formulations, using distilled water as a solvent. bepls.com The maximum absorbance was found at 230 nm. bepls.com This method was validated for parameters such as linearity (4-32 μg/mL, R² = 0.9995), accuracy (mean recovery 99.5%), and precision (%RSD 0.29-0.33%). bepls.com The LOD and LOQ were determined to be 4.8 μg/mL and 14.5 μg/mL, respectively. bepls.com

Chiral Separation of Enantiomers

This compound contains a chiral center, resulting in the existence of two enantiomers: (±)-cetirizine. researchgate.netnih.gov Levothis compound, the (R)-(-)-enantiomer, is the pharmacologically active form, while the (S)-(+)-enantiomer (dextrothis compound) is considered inactive or associated with side effects. researchgate.netnih.govwikipedia.org The separation and analysis of these enantiomers are crucial for understanding their individual pharmacological activities and for quality control of levothis compound products.

Chiral separation of this compound enantiomers has been achieved using various techniques, including High-Performance Liquid Chromatography (HPLC) with chiral stationary phases and Capillary Electrophoresis (CE). researchgate.netnih.govresearchgate.netingentaconnect.comtandfonline.com

Reversed-phase chiral HPLC methods have been developed utilizing polysaccharide-derived chiral stationary phases, such as Chiralcel OD-R, with mobile phases typically consisting of perchlorate (B79767) solution supplemented with acetonitrile. researchgate.net These methods have demonstrated good resolution of this compound enantiomers. researchgate.net Another approach involves the use of proteinate-based chiral stationary phases, such as immobilized human serum albumin (HSA) columns. nih.govresearchgate.net A method using a CHIRALPAK® HSA column with a mobile phase of 2-propanol and 10 mM phosphate (B84403) buffer at pH 7 achieved baseline separation of (S)- and (R)-cetirizine with an enantioselectivity factor (α) of 1.43 and resolution (Rs) of 1.82. nih.gov

Capillary electrophoresis has also been employed for the chiral separation of this compound enantiomers, including cyclodextrin-mediated CE. researchgate.net Studies have investigated the influence of parameters such as pH, buffer concentration, cyclodextrin type and concentration, voltage, and temperature on the separation. researchgate.net

Micelle-based liquid chromatography has also been explored for the chiral separation of this compound enantiomers, even without a chiral selector in some instances, using anionic or cationic surfactants in the mobile phase. tandfonline.com Successful separation was reported using mobile phases containing sodium dodecyl sulphate or cetrimide. tandfonline.com

Bioanalytical Method Validation for Biological Samples

The quantification of this compound in biological matrices such as plasma and urine is essential for pharmacokinetic studies, bioequivalence trials, and toxicological analysis. Bioanalytical methods for this compound must be validated to ensure their selectivity, sensitivity, accuracy, precision, and stability in the biological matrix. nih.govnih.gov

HPLC-based methods, often coupled with mass spectrometry (LC-MS/MS), are commonly used for the bioanalysis of this compound due to their sensitivity and selectivity. researchgate.netnih.gov One high-throughput bioanalytical method for this compound in human plasma utilizes automated solid phase extraction coupled with hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS). nih.gov This method was validated over a concentration range of 1.00-1000 ng/mL in human plasma, demonstrating good inter-day precision (<3.0% RSD) and accuracy (<6.0% RE). nih.gov The absolute extraction recovery was reported to be between 84.5% and 88.0%. nih.gov

Validation of bioanalytical methods for this compound in biological samples typically includes assessing parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (intra-day and inter-day), matrix effect, and stability. nih.gov For instance, an HPLC bioanalytical method for this compound in urine was developed and validated, showing good linearity (r² > 0.99), with LOD and LOQ of 0.394 μg/mL and 1.193 μg/mL, respectively. nih.gov The accuracy, assessed by mean recovery, was between 100.5% and 104.0%, and the precision (RSD) was less than 2.0%. nih.gov

Validation guidelines, such as those from the Centre for Drug Evaluation and Research (CDER), specify acceptance criteria for accuracy and precision in bioanalytical methods. While some methods meet these criteria, others may require further optimization, particularly at lower concentration levels.

Advanced Research Topics and Future Perspectives

Personalized Allergy Treatment Approaches

The future of allergy management with cetirizine (B192768) is moving towards a more personalized approach, leveraging the field of pharmacogenomics. biomedpharmajournal.org This involves studying how an individual's genetic makeup influences their response to medications. techtarget.com For this compound, this could mean identifying genetic variations in histamine (B1213489) receptors or the enzymes responsible for metabolizing the drug, such as those in the cytochrome P450 (CYP) family. biomedpharmajournal.orgnih.gov By understanding these genetic differences, clinicians could potentially predict a patient's effectiveness and safety profile with this compound, allowing for tailored treatment plans that optimize outcomes and minimize adverse effects. biomedpharmajournal.orgtechtarget.com

Another key area of research is the identification of biomarkers to predict treatment response. tandfonline.com For instance, in chronic spontaneous urticaria, elevated levels of D-dimer in the plasma have been associated with a poorer response to this compound. eurannallergyimm.com Similarly, some studies suggest that a positive autologous serum skin test (ASST) and basophil activation test (BAT) may indicate a reduced response to antihistamine treatment. eurannallergyimm.com In allergic rhinitis, serum-specific IgE levels and skin prick test results are being explored as potential biomarkers to monitor disease activity and therapeutic response. jiaci.orgdiva-portal.orgamelica.org Identifying reliable biomarkers could enable clinicians to select the most appropriate antihistamine and dosage for individual patients from the outset. tandfonline.com

Innovative Drug Delivery Systems

To enhance the efficacy and patient compliance of this compound, researchers are exploring novel drug delivery systems. One promising area is the development of orodispersible films (ODFs). wisdomlib.org These thin, flexible films dissolve quickly in the mouth without the need for water, offering a convenient option for pediatric, geriatric, and dysphagic patients. wisdomlib.org By utilizing hydrophilic polymers like Hydroxypropyl methylcellulose (B11928114) (HPMC) and Polyvinyl alcohol (PVA), these films can achieve rapid disintegration and drug release, potentially improving bioavailability by bypassing first-pass metabolism. wisdomlib.org Studies have shown that some formulations can release over 90% of the drug within just a few minutes. wisdomlib.org

Another innovative approach involves the use of microspheres for controlled drug delivery. researchgate.net Researchers have developed systems where this compound is encapsulated within polylactide (PLA) microspheres. researchgate.net This method aims to provide a continual and controlled release of the drug, which could help in maintaining a steady therapeutic level and reducing the frequency of administration. researchgate.net Some advanced formulations even incorporate carbon dots as drug carriers within the microspheres to further optimize the delivery process. researchgate.net Additionally, pH-sensitive hydrogels are being investigated to target the release of this compound to specific parts of the gastrointestinal tract, which could minimize stomach upset and enhance absorption. consensus.app

Prophylactic Applications in High-Risk Groups

Research has investigated the potential of this compound as a prophylactic, or preventive, treatment in high-risk pediatric populations, particularly in the context of the "atopic march," the typical progression from atopic dermatitis in infancy to allergic rhinitis and asthma later in childhood. aap.orgnih.gov

Further analysis from the ETAC study showed that long-term this compound use in children with dust mite allergies led to a significant reduction in the need for other medications such as inhaled corticosteroids and beta2-agonists. nih.gov Additionally, treatment for at least three years was associated with a decrease in new allergic sensitizations. nih.gov These findings suggest a potential role for this compound in altering the course of allergic disease in specific high-risk groups, although it is not recommended as a first-line treatment for asthma itself. nih.govjiaci.orgnih.gov

Further Elucidation of Non-H1 Receptor Mediated Effects

Beyond its primary function as a histamine H1 receptor antagonist, this compound exhibits a range of anti-inflammatory effects that are not mediated by H1-receptor blockade. nih.gov These properties contribute to its therapeutic efficacy and are a subject of ongoing research.

Studies have demonstrated that this compound can inhibit the migration of inflammatory cells, notably eosinophils and neutrophils, to the site of an allergic reaction. nih.govindianpediatrics.net This has been observed in various contexts, including allergic rhinitis and skin reactions. nih.gov The mechanism behind this is thought to involve the inhibition of pro-inflammatory mediators and adhesion molecules. For instance, this compound has been shown to reduce the expression of intercellular adhesion molecule-1 (ICAM-1) on conjunctival and nasal epithelial cells during allergic inflammation. indianpediatrics.netresearchgate.net

Furthermore, research indicates that this compound can influence the production of leukotrienes, which are potent lipid mediators involved in inflammatory and allergic processes. nih.gov Specifically, this compound has been found to decrease the generation of leukotriene B4 (LTB4) from neutrophils when these cells are activated. nih.gov Some studies also suggest that this compound may have an inhibitory effect on mast cells, further contributing to its anti-inflammatory profile. These non-H1 receptor-mediated actions underscore the complex mechanisms through which this compound exerts its clinical benefits.

Research into Specific Adverse Event Mechanisms (e.g., Rebound Pruritus, Hepatic Transaminase Elevations)

A notable area of ongoing research is the investigation into the mechanisms behind specific adverse events associated with this compound, such as rebound pruritus upon discontinuation.

Rebound pruritus, or severe itching that occurs after stopping the medication, has been reported in patients who have used this compound long-term. nih.govconexiant.comfda.gov The U.S. Food and Drug Administration (FDA) has issued a safety alert regarding this rare but potentially severe side effect. conexiant.comfda.gov The underlying mechanism for this withdrawal phenomenon remains unknown, but a causal relationship is supported by the resolution of symptoms in a majority of patients upon restarting the medication. nih.govconexiant.comresearchgate.net Research is needed to understand the physiological changes that lead to this rebound effect and to identify any potential risk factors beyond prolonged use. conexiant.com

Another area of investigation, though less prominent in recent research, would be the mechanisms underlying rare instances of hepatic transaminase elevations. Understanding the metabolic pathways and potential for idiosyncratic reactions is crucial for ensuring the continued safe use of this compound.

Comparative Efficacy and Safety Studies with Novel Antihistamines and Biologics

The therapeutic landscape for allergic diseases is continually evolving, with the introduction of new antihistamines and biologic agents. This has prompted comparative studies to evaluate the relative efficacy and safety of this compound.

Recent studies have compared this compound with newer second-generation antihistamines like bilastine (B1667067). nih.govdovepress.comresearchgate.netresearchgate.netfrontiersin.orglymphosign.com In the treatment of seasonal allergic rhinitis and chronic spontaneous urticaria, bilastine has demonstrated comparable efficacy to this compound in reducing symptoms. dovepress.comresearchgate.netfrontiersin.org However, some studies suggest that bilastine may have a more favorable side effect profile, with a lower incidence of somnolence and fatigue compared to this compound. nih.govresearchgate.net One study on chronic spontaneous urticaria found that bilastine led to a more significant reduction in the mean total symptom score and was associated with fewer adverse events like headache and sedation. nih.govresearchgate.net

The emergence of biologics, such as dupilumab and omalizumab, for the treatment of severe allergic conditions like atopic dermatitis and chronic urticaria, presents another area for comparative research. biomedpharmajournal.org While direct head-to-head trials with this compound are less common, as they often target different disease severities or mechanisms, future research may explore the role of this compound as an add-on therapy or in less severe cases where biologics may not be the first-line treatment. biomedpharmajournal.org

Role in Mast Cell Activation Syndrome (MCAS) Management

This compound is frequently utilized in the management of Mast Cell Activation Syndrome (MCAS), a condition characterized by recurrent episodes of severe allergic-like symptoms due to the inappropriate release of mast cell mediators. aaaai.orgclevelandclinic.org

In MCAS treatment protocols, second-generation H1 antihistamines like this compound are a cornerstone of therapy. aaaai.orgclevelandclinic.orgsyncope.co.uk They are preferred over first-generation antihistamines due to their reduced side effects, particularly sedation. aaaai.org this compound helps to alleviate symptoms such as itching, hives, and swelling by blocking the action of histamine, a key mediator released by mast cells. clevelandclinic.orgstuffthatworks.health

While this compound is primarily an H1 receptor blocker, some sources also refer to it as having mast cell-stabilizing properties, although this is not its primary mechanism of action. syncope.co.ukdrbrucehoffman.com In clinical practice, this compound is often used in combination with H2 antihistamines (like famotidine), leukotriene receptor antagonists (like montelukast), and in some cases, mast cell stabilizers (like cromolyn (B99618) sodium) to provide comprehensive symptom control. aaaai.orgclevelandclinic.orgdroracle.ai The response to treatment with these medications can also serve a diagnostic purpose; a lack of improvement may suggest that MCAS is not the correct diagnosis. aaaai.org

Q & A

Q. What are the standard analytical methods for quantifying Cetirizine in pharmaceutical formulations, and how are they validated?

this compound is commonly analyzed using reversed-phase HPLC with UV detection. A validated method involves a mobile phase of acetonitrile and ammonium acetate buffer (pH 5.5, 20 mM) at a 56:44 ratio, achieving baseline separation of this compound from pseudoephedrine in combined formulations. Validation parameters include linearity (1.5–7.5 μg/mL for this compound), precision (RSD <2%), and accuracy (99–101% recovery). Calibration curves are constructed using triplicate injections, and system suitability tests ensure column efficiency (>2000 plates) .

Q. How does this compound’s pharmacokinetic profile influence experimental design in preclinical studies?

this compound’s high bioavailability (~93%) and plasma protein binding (93%) necessitate careful dosing intervals in animal models. Studies should account for its elimination half-life (~8.3 hours) and metabolite (this compound-glucuronide) formation. Protocols often use repeated-dose designs with plasma sampling at 0, 2, 4, 8, and 24 hours post-administration. LC-MS/MS is preferred for metabolite detection due to its high sensitivity (LOD: 0.1 ng/mL) .

Q. What in vitro assays are used to evaluate this compound’s antihistamine activity?

Competitive radioligand binding assays with [³H]-mepyramine on guinea pig cerebellar membranes are standard. This compound’s H₁ receptor affinity (Ki ~6 nM) is measured via displacement curves, with data analyzed using nonlinear regression (GraphPad Prism). Functional assays, such as histamine-induced guinea pig ileum contraction, confirm potency (IC₅₀ ~30 nM) .

Advanced Research Questions

Q. How can chiral separation techniques improve the study of this compound’s enantiomers?

(R)-levothis compound, the active enantiomer, is isolated using chiral stationary phases like cellulose tris(3,5-dimethylphenylcarbamate). A validated HPLC method with a Chiralpak® IC column and ethanol/hexane/diethylamine (80:20:0.1) mobile phase achieves resolution (Rs >2.0). Enantiomeric purity (>99.5%) is critical for pharmacokinetic studies to avoid confounding effects from the inactive (S)-enantiomer .

Q. What experimental design optimizes chromatographic resolution of this compound in complex matrices?

Factorial design (e.g., 2³ full factorial) identifies critical factors: pH (A), buffer strength (B), and % organic (C). For this compound/pseudoephedrine separation, ANOVA reveals pH (p <0.001) and % organic (p <0.01) as significant. Response surface methodology (RSM) optimizes resolution (5.0 ± 0.2) using Design-Expert® software, with desirability function >0.95 .

Q. How do this compound’s off-target CNS effects inform neuropharmacology study designs?

Despite low BBB penetration, positron emission tomography (PET) shows ~30% H₁ receptor occupancy in the cortex. D₂ receptor binding assays (using [³H]-spiperone in rat striatum) reveal weak antagonism (IC₅₀ ~10 μM). Studies should include behavioral tests (e.g., rotarod for motor function) and EEG to assess sedation risk .

Q. What statistical approaches resolve contradictions in this compound’s metabolic data across species?

Species-dependent glucuronidation rates (higher in humans vs. rodents) require mixed-effects modeling to extrapolate data. Bootstrap resampling (1000 iterations) identifies outliers in metabolite half-life datasets. Meta-analysis tools (RevMan®) harmonize discrepancies in hepatic extraction ratios from in vitro microsome studies .

Q. How do formulation excipients interfere with this compound’s stability-indicating assays?

Accelerated stability studies (40°C/75% RH for 6 months) coupled with forced degradation (0.1N HCl, 1% H₂O₂) reveal lactose and magnesium stearate increase this compound oxidation by 15%. UPLC-PDA with charged aerosol detection (CAD) distinguishes degradation products from excipient peaks .

Methodological Guidance

  • For chiral analysis : Always use enantiomer-specific reference standards (e.g., USP levocetizine RS) and validate column selectivity under varying temperatures .
  • For receptor studies : Include negative controls (e.g., terfenadine for H₁ specificity) and adjust for nonspecific binding using 100 μM diphenhydramine .
  • For method validation : Follow ICH Q2(R1) guidelines, assessing robustness via deliberate variations in flow rate (±0.1 mL/min) and wavelength (±2 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.